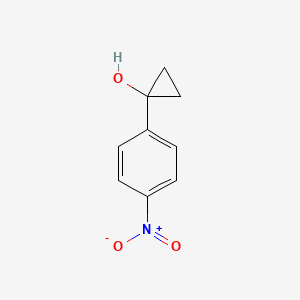

1-(4-Nitrophenyl)cyclopropan-1-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-nitrophenyl)cyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9(5-6-9)7-1-3-8(4-2-7)10(12)13/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLQSQQZKZEYMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Cyclopropane Frameworks in Contemporary Organic Chemistry

Cyclopropane (B1198618) rings, the smallest of the carbocycles, are not merely chemical curiosities but are integral components in a vast array of natural products, including terpenoids, alkaloids, and steroids. rsc.org Their inherent ring strain, a consequence of their three-membered ring structure, makes them valuable intermediates in organic synthesis. This strain energy can be harnessed to drive a variety of ring-opening reactions, providing access to complex molecular architectures that would be challenging to assemble through other means.

Modern synthetic chemistry has witnessed a surge in the development of new methods for constructing and utilizing cyclopropane frameworks. rsc.orgresearchgate.net These methods often involve [2+1] cycloadditions and 1,3-cyclizations, enabling the synthesis of highly functionalized and stereochemically defined cyclopropane derivatives. rsc.org The unique reactivity of these strained rings allows them to participate in a range of transformations, including cycloadditions and rearrangements, to form larger carbocyclic and heterocyclic systems. researchgate.net Furthermore, the development of catalytic and asymmetric cyclopropanation reactions has expanded the synthetic chemist's toolkit, allowing for the creation of chiral cyclopropane-containing molecules with high levels of stereocontrol. nih.govresearchgate.net

The Role of Nitroaryl Moieties in Modulating Chemical Reactivity and Guiding Synthetic Strategies

The nitroaryl group, and specifically the 4-nitrophenyl moiety present in 1-(4-nitrophenyl)cyclopropan-1-ol, plays a crucial role in dictating the molecule's reactivity. The potent electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring and adjacent functional groups. rsc.org This electronic influence is a cornerstone of its utility in organic synthesis.

Nitroarenes are versatile precursors for a wide range of functional groups, most notably amines, through well-established reduction methods. researchgate.net This transformation is fundamental in the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.net Beyond this classic transformation, the nitro group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions and participate in a variety of other transformations, including Henry reactions and as an acyl anion equivalent. rsc.orgresearchgate.net

The dual nature of the nitro group, acting as both an activating group and a potential leaving group, provides a powerful handle for synthetic manipulation. mdpi.com Recent advancements have also highlighted the photochemical reactivity of nitroarenes, opening up new avenues for their use in light-mediated transformations. rsc.org This diverse reactivity makes the nitroaryl scaffold a valuable component in the design of complex molecules and the development of novel synthetic methodologies. nih.gov

Overview of Current Research Trends Pertaining to 1 4 Nitrophenyl Cyclopropan 1 Ol and Analogous Systems

Direct Cyclopropanation Approaches for the Formation of the Cyclopropanol (B106826) Ring

A primary strategy for synthesizing this compound involves the construction of the three-membered ring on a substrate that already contains the 4-nitrophenyl moiety. Several powerful cyclopropanation reactions are amenable to this approach.

Kulinkovich Reaction and Related Titanium-Mediated Cyclopropanol Syntheses

The Kulinkovich reaction offers a direct route to cyclopropanols from esters using a titanium-based reagent. wikipedia.orgorganic-chemistry.org The reaction typically involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide. wikipedia.orgorganic-chemistry.org This process generates a titanacyclopropane intermediate which then reacts with the ester to form the cyclopropanol. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a suitable starting material would be an ester of 4-nitrobenzoic acid. The general mechanism involves the reaction of the titanium alkoxide with two equivalents of a Grignard reagent (e.g., ethylmagnesium bromide) to form a dialkyltitanium species. This species undergoes β-hydride elimination to produce a titanacyclopropane. organic-chemistry.org The titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to yield the cyclopropanol product after workup. organic-chemistry.org

A key advantage of the Kulinkovich reaction is its ability to tolerate a range of functional groups. wikipedia.org However, the strongly electron-withdrawing nature of the nitro group in 4-nitrophenyl substrates can influence the reaction's efficiency. Variations of the Kulinkovich reaction, such as the Kulinkovich-Szymoniak reaction, have been developed for the synthesis of cyclopropylamines from nitriles, demonstrating the versatility of titanium-mediated cyclopropanations. organic-chemistry.orgacsgcipr.org

Table 1: Key Features of the Kulinkovich Reaction

| Feature | Description |

| Reactants | Ester, Grignard reagent (e.g., EtMgBr), Titanium(IV) alkoxide |

| Key Intermediate | Titanacyclopropane |

| Product | Cyclopropanol |

| Tolerated Groups | Ethers, imines, amines |

Corey-Chaykovsky Reaction in the Construction of Cyclopropane Systems with Nitro Functionality

The Corey-Chaykovsky reaction provides a valuable method for the synthesis of cyclopropanes, epoxides, and aziridines from sulfur ylides. wikipedia.orgnrochemistry.com In the context of synthesizing nitro-substituted cyclopropanes, this reaction typically involves the reaction of a sulfur ylide with an activated alkene, such as a nitrostyrene (B7858105) derivative. nih.govresearchgate.net The reaction is known for its diastereoselectivity, often favoring the formation of the trans product. wikipedia.org

For the synthesis of a precursor to this compound, one could envision the cyclopropanation of a 4-nitrostyrene (B89597) derivative. The reaction mechanism involves the nucleophilic addition of the sulfur ylide to the Michael acceptor (the nitrostyrene). nrochemistry.com Subsequent intramolecular displacement of the sulfonium (B1226848) group by the resulting enolate generates the cyclopropane ring. nrochemistry.com Research has shown that nitronaphthalene derivatives can act as Michael acceptors in the Corey-Chaykovsky reaction, leading to the formation of benzonorcaradienes. nih.gov This suggests that nitro-activated aromatic systems are viable substrates for this transformation.

Table 2: Corey-Chaykovsky Reaction Variants for Cyclopropanation

| Ylide Type | Typical Substrate | Selectivity |

| Sulfonium ylides | Ketones, Aldehydes | Epoxidation |

| Sulfoxonium ylides | α,β-Unsaturated carbonyls | 1,4-addition (Cyclopropanation) |

Simmons-Smith Cyclopropanation Techniques and Variants

The Simmons-Smith reaction is a classic and widely used method for the stereospecific synthesis of cyclopropanes from alkenes. wikipedia.orgthermofisher.com The reaction utilizes an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgthermofisher.com A significant advantage of this method is its tolerance to a wide variety of functional groups and its stereospecific nature, where the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.orgucalgary.ca

To synthesize a precursor to this compound using this method, a suitable alkene substrate such as 4-nitrostyrene could be employed. The mechanism is believed to be concerted, involving the simultaneous formation of both new carbon-carbon bonds. ucalgary.ca The Furukawa modification, which uses diethylzinc (B1219324) instead of the zinc-copper couple, is known to enhance the reactivity. tcichemicals.com While the Simmons-Smith reaction is generally effective for unfunctionalized alkenes, the presence of an electron-withdrawing nitro group on the aromatic ring of the styrene (B11656) substrate might influence the reaction rate and yield.

Diazo Compound-Based Cyclopropanation Strategies

The use of diazo compounds in the presence of a metal catalyst, such as rhodium or copper, is a powerful method for the synthesis of cyclopropanes. researchgate.net These reactions proceed via a metal-carbene intermediate. For the synthesis of nitro-substituted cyclopropanes, a diazo compound can be reacted with a nitro-substituted alkene. researchgate.net The reaction of diazo compounds with electron-deficient alkenes can also be achieved under metal-free conditions, for instance, using water as a solvent, which can dramatically increase the reaction efficiency. rsc.org

The synthesis of functionalized cyclopropanes can also be achieved using unstabilized diazo compounds generated under continuous flow conditions, which offers a safer alternative to handling these potentially explosive reagents. nih.gov Furthermore, intramolecular cyclopropanation of α-diazo amides derived from unsaturated amines provides a modular route to cyclopropane-fused N-heterocycles. nih.gov The synthesis of nitrile-substituted cyclopropanes has also been demonstrated using a slow-release protocol for diazo acetonitrile, highlighting the ongoing developments to improve the safety and scalability of these methods. rsc.org

Zinc-Mediated Cyclopropanation Reactions

Zinc-mediated reactions, beyond the Simmons-Smith reaction, offer alternative pathways to cyclopropanes. For instance, a method for the late-stage modification of complex molecules involves a zinc dust-mediated cross-electrophile coupling of 1,3-dimesylates to form cyclopropanes. nih.gov This approach is notable for its mild reaction conditions and tolerance of various functional groups. nih.gov While not a direct synthesis of a cyclopropanol, this method could be adapted to create a cyclopropane ring which could then be functionalized to the desired alcohol.

Introduction of the 4-Nitrophenyl Substituent

An alternative synthetic strategy involves the introduction of the 4-nitrophenyl group onto a pre-formed cyclopropanol or a suitable cyclopropane derivative. This can be achieved through various aromatic substitution reactions.

One potential route is the nitration of 1-phenylcyclopropan-1-ol. However, the conditions required for nitration (typically strong acids like nitric acid and sulfuric acid) could potentially lead to the opening of the strained cyclopropane ring or other side reactions.

A more plausible approach would be to start with a cyclopropane derivative bearing a group that can be converted to the 4-nitrophenyl moiety. For example, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed to couple a cyclopropylboronic acid or cyclopropylstannane derivative with a suitable 4-nitroaryl halide.

Another strategy involves the use of a precursor molecule where the nitro group is introduced at a later stage. For instance, one could start with a 4-aminophenyl substituted cyclopropane, and then convert the amino group to a nitro group via a Sandmeyer-type reaction. However, the feasibility of these transformations would depend on the stability of the cyclopropane ring under the required reaction conditions. The synthesis of 1-(p-nitrophenyl)-1,3-butadiene from p-nitroaniline demonstrates a method for introducing a p-nitrophenyl group onto a molecule, which could potentially be adapted. orgsyn.org

Cross-Coupling Reactions Utilizing 4-Nitrophenyl-Containing Reagents

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The Stille cross-coupling reaction, in particular, has proven to be a practical method for the synthesis of biaryls due to the stability of the organostannane reagents and the mild reaction conditions. nih.gov Advances in ligand design, such as the development of bulky, electron-rich phosphine (B1218219) and N-heterocyclic carbene ligands, have significantly expanded the scope of the Stille reaction to include less reactive aryl chlorides and allow for reactions at room temperature. nih.gov

The Suzuki-Miyaura coupling is another powerful tool, and suitable conditions have been developed for the coupling of potassium cyclopropyl- and cyclobutyltrifluoroborates with a range of aryl chlorides, including electron-rich, electron-poor, and sterically hindered substrates, to produce aryl cyclopropanes. organic-chemistry.org Furthermore, the Negishi cross-coupling of cyclopropylzinc bromide with functionalized aryl halides offers an efficient route to unsubstituted cyclopropyl (B3062369) moieties with high yields and fast reaction rates. researchgate.net The stability and straightforward one-step synthesis of cyclopropylzinc bromide make this protocol particularly valuable. researchgate.net

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Cyclopropane Synthesis

| Reaction | Cyclopropyl Reagent | Aryl Halide/Triflate | Key Advantages |

| Stille Coupling | Organostannanes | Aryl iodides, bromides, triflates, chlorides | Air and moisture stable reagents, wide functional group tolerance. nih.gov |

| Suzuki-Miyaura Coupling | Potassium cyclopropyltrifluoroborates | Aryl chlorides | Good yields with diverse aryl chlorides. organic-chemistry.org |

| Negishi Coupling | Cyclopropylzinc bromide | Aryl halides | High yields, fast reactions, stable cyclopropyl reagent. researchgate.net |

Electrophilic Aromatic Nitration on Phenyl-Substituted Cyclopropanes and Related Systems

Electrophilic aromatic nitration is a fundamental reaction for introducing a nitro group onto an aromatic ring. The classical method involves the use of a mixture of nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comnih.gov The reaction proceeds through a two-step mechanism: attack of the aromatic π-system on the nitronium ion to form a carbocation intermediate (a σ-complex or benzenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

The regioselectivity of nitration on substituted benzenes is a critical aspect. For instance, the nitration of methylbenzene yields primarily the ortho and para isomers, indicating that the methyl group directs the incoming nitro group to these positions. libretexts.org While the traditional mixed-acid system is effective, it can be harsh and incompatible with sensitive functional groups. nih.gov To address this, milder nitrating agents and conditions have been developed. For example, N-nitrosaccharin in hexafluoroisopropanol (HFIP) has been shown to be a controllable source of the nitronium ion, allowing for the nitration of arenes and heteroarenes under mild, functional group-tolerant conditions. nih.gov Mechanistic studies suggest this reaction proceeds via a classical electrophilic aromatic substitution pathway. nih.gov

Nucleophilic Aromatic Substitution Strategies in the Synthesis of Related Nitrophenyl Alcohols

Nucleophilic aromatic substitution (SNAr) provides a direct route for the functionalization of aryl compounds, where a nucleophile displaces a leaving group on an aromatic ring. fishersci.co.uk This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. wikipedia.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgyoutube.com

The synthesis of nitrophenyl ethers and other derivatives can be achieved through SNAr reactions. For example, reacting an aryl halide with an alcohol in the presence of a base like sodium hydride is a common method. fishersci.co.uk Similarly, reactions with low-boiling alcohols can be performed under reflux using the alcohol as the solvent with a base like potassium hydroxide. nih.gov The reaction conditions, including the choice of solvent (e.g., DMSO, DMF, ethanol) and base (e.g., potassium carbonate, sodium hydride), are crucial for the success of the substitution. fishersci.co.uknih.gov

Table 2: Conditions for Nucleophilic Aromatic Substitution

| Nucleophile | Base | Solvent | Typical Conditions |

| Alcohols (low-boiling) | Potassium hydroxide | Alcohol (as solvent) | Reflux nih.gov |

| Alcohols (high-boiling) | Sodium hydride | THF | - fishersci.co.uknih.gov |

| Phenols, thiophenols, dialkylamines | Potassium carbonate | DMF | Heating nih.gov |

Integrated and Advanced Synthetic Protocols

The development of integrated and advanced synthetic protocols allows for the construction of complex molecules with high efficiency and selectivity. These methods often combine multiple reaction steps into a single operation or utilize novel catalytic systems to achieve transformations that are otherwise challenging.

Manganese-Promoted Oxidative Alkylation of Cyclopropanols with Nitroalkanes for γ-Nitroketone Formation

While specific details on the manganese-promoted oxidative alkylation of cyclopropanols with nitroalkanes to form γ-nitroketones are not extensively covered in the provided search results, related manganese-catalyzed reactions highlight the potential of this approach. For instance, manganese complexes have been successfully employed in the C(α)-alkylation of oxindoles with secondary alcohols through a borrowing hydrogen methodology. researchgate.net This demonstrates the capability of manganese catalysts to facilitate C-C bond formation via oxidative pathways. Inspired by such transformations, a plausible pathway for the desired reaction would involve the oxidation of the cyclopropanol to a ring-opened keto-radical or related intermediate, which could then react with a nitroalkane.

Divergent Synthesis of Nitrocyclopropanes from Nitro Compounds and Vinyl Sulfonium Salts

A recently developed methodology allows for the divergent synthesis of nitrocyclopropanes and isoxazoline (B3343090) N-oxides from aliphatic nitro compounds and vinyl sulfonium salts. rsc.orgrsc.org The selectivity of this annulation reaction is controlled by the choice of solvent and base. The use of DBU in ethyl acetate (B1210297) favors the formation of nitrocyclopropanes, while triethylamine (B128534) in trifluoroethanol leads to isoxazoline N-oxides. rsc.org This method exhibits a broad substrate scope and high yields, tolerating a variety of functional groups. rsc.orgrsc.org The proposed mechanism involves the initial formation of a vinyl sulfonium salt, which is then attacked by a nitronate anion to form a sulfur ylide intermediate that subsequently undergoes cyclization. rsc.org

Stereoselective Synthesis of this compound and Stereoisomeric Analogues

The stereoselective synthesis of cyclopropanes is a significant area of research, with numerous methods developed to control the diastereoselectivity and enantioselectivity of the cyclopropanation reaction. unl.pt Key approaches include halomethyl-metal-mediated cyclopropanations (e.g., Simmons-Smith reaction), transition metal-catalyzed decomposition of diazo compounds, and nucleophilic addition-ring closure sequences. unl.pt

For the synthesis of optically active this compound, a stereoselective reduction of a corresponding ketone precursor would be a viable strategy. While direct synthesis methods for this specific compound are not detailed in the provided results, the synthesis of related chiral alcohols, such as (1R)-1-(4-nitrophenyl)ethan-1-ol, has been achieved through biochemical conversions. This suggests that enzymatic or chemo-enzymatic approaches could be employed for the stereoselective synthesis of the target cyclopropanol. The Corey-Chaykovsky reaction, which involves the reaction of an aldehyde or ketone with a sulfonium ylide, is a well-established method for cyclopropanation and could be adapted for the synthesis of the racemic cyclopropanol from 4-nitroacetophenone. mdpi.com Subsequent resolution or asymmetric synthesis would then be required to obtain the desired stereoisomer.

Ring-Opening Transformations of the Cyclopropanol Moiety

The high ring strain inherent in the cyclopropane ring of cyclopropanols makes them susceptible to various ring-opening reactions. nih.gov These transformations are driven by the release of this strain and can be initiated through different catalytic or reaction conditions, leading to the formation of a variety of linear and heterocyclic compounds.

Transition Metal-Catalyzed Ring-Opening Reactions

Transition metals, particularly copper, palladium, and rhodium, are effective catalysts for the ring-opening of cyclopropanols. nih.govacs.orgontosight.ai These reactions often proceed through the formation of β-functionalized carbonyl compounds. researchgate.net A notable example is the copper(II) acetate-catalyzed oxidative sulfonylation of tertiary cyclopropanols with sulfinate salts. This reaction, which can use oxidants like tert-butyl hydroperoxide or even atmospheric oxygen, yields γ-keto sulfones in good to excellent yields (up to 94%). nih.govresearchgate.net The protocol is mild and demonstrates tolerance for various functional groups on the cyclopropanol substrate. nih.gov

The mechanism of these copper-catalyzed reactions can involve different pathways, including the generation of β-keto alkyl radicals via single electron oxidation (homolysis) or the formation of a copper homoenolate intermediate. researchgate.net In some cases, such as Ni-catalyzed C(sp³)–O arylation, the cyclopropane ring can serve as a mechanistic reporter, where a ring-opened product suggests a polar (2e⁻) pathway, while a ring-closed product indicates a radical (1e⁻) pathway. acs.org

Rhodium(I) catalysts, in conjunction with chiral bisphosphine ligands, have been used for the asymmetric ring-opening of racemic vinyl cyclopropanes with aryl boronic acids, producing products with high regioselectivity and enantioselectivity. acs.org Transition metal-catalyzed intramolecular cyclizations involving cyclopropane ring-opening are also a powerful method for constructing complex ring-fused products. thieme-connect.de

Metal-Free Ring-Opening Reactions (e.g., Sulfonylation for γ-Keto Sulfones)

Metal-free conditions provide an environmentally benign alternative for the ring-opening of cyclopropanols. A prominent example is the three-component reaction for synthesizing γ-keto sulfones. This method involves reacting cyclopropanols with a sulfur dioxide surrogate, such as the 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABCO·(SO₂)₂), and either an alkyl halide or an electron-deficient olefin. uq.edu.aursc.orgresearchgate.net This reaction proceeds smoothly under mild conditions without the need for a catalyst, oxidant, or other additives. uq.edu.aursc.org It tolerates a wide array of functional groups, including esters, methoxy, bromo, trifluoromethyl, and notably, nitro groups, affording the corresponding γ-keto sulfones in yields ranging from 35% to 95%. uq.edu.au

The proposed mechanism for this transformation involves the heterolytic cleavage of the cyclopropanol ring by sulfur dioxide to generate a γ-keto sulfinate intermediate in situ. uq.edu.au This intermediate is then trapped by the electrophile (alkyl halide or olefin) to furnish the final γ-keto sulfone product. uq.edu.auresearchgate.net

Other metal-free ring-opening strategies include photoredox catalysis, which can functionalize aryl cyclopropanes through open-shell intermediates, thieme-connect.de and reactions promoted by basic conditions, such as the ring-opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds. rsc.org

Radical-Mediated Ring Fragmentation and Rearrangements in Cyclopropyl Systems

The generation of radical species from cyclopropanols provides a powerful method for C-C bond formation and the synthesis of complex molecules. β-Keto radicals can be readily formed from the single-electron oxidation and subsequent ring opening of cyclopropanols. nih.gov This can be achieved using oxidants like manganese(III) acetate or through visible-light-mediated photoredox catalysis. nih.govnih.govresearchgate.net

Once formed, these highly reactive β-keto alkyl radicals can be trapped by various radical acceptors in tandem cyclization reactions. nih.govnih.gov For instance, trapping these radicals with biaryl isonitriles or N-aryl acrylamides leads to the efficient, one-step synthesis of phenanthridines and 3-ketoalkylated 2-oxindoles, respectively. nih.gov These radical cascade sequences can form multiple carbon-carbon bonds under mild conditions. nih.gov

Visible-light photoredox catalysis has emerged as a particularly versatile tool for initiating radical-mediated ring-opening. researchgate.net Aryl cyclopropanes can be activated by an oxidative single-electron transfer to form an aryl radical cation, which weakens a C-C bond in the cyclopropane ring. thieme-connect.de Subsequent nucleophilic attack leads to ring cleavage and the formation of a benzylic radical that can be further functionalized. thieme-connect.de This strategy has been applied to the oxoamination and hydroheterofunctionalization of aryl cyclopropanes. thieme-connect.de Similarly, photoredox organocatalysis has been used for the ring-opening annulation of cyclopropanols bearing a styrene moiety. researchgate.net

Cyclization and Ring Expansion Reactions of Nitrocyclopropanes to Diverse Heterocycles

Nitro-substituted cyclopropanes are valuable precursors for the synthesis of a variety of heterocyclic compounds. researchgate.netrsc.org The presence of the nitro group, a strong electron-withdrawing group, activates the small ring and can be transformed into other functionalities to facilitate cyclization. researchgate.net

One strategy involves the ring-opening of the cyclopropane followed by an intramolecular cyclization. For example, acylated nitrocyclopropanes have been shown to transform into furans upon treatment with tin(II) chloride through a ring-opening/ring-closure cascade. nih.gov In another example, spirocyclopropane quinolinediones undergo intermolecular amine ring-opening followed by cyclization to yield pyrrolo[3,2-c]quinolinones, which are tricyclic structures found in natural products. rsc.org

Donor-acceptor cyclopropanes, which often feature an electron-withdrawing group like a nitro or ester group, are particularly useful in cycloaddition reactions for heterocycle synthesis. rsc.org The nitrosation of donor-acceptor cyclopropanes with nitrosyl chloride (NOCl) leads to the regioselective ring-opening and formation of isoxazoline and isoxazole (B147169) derivatives. researchgate.net Furthermore, donor-acceptor cyclopropanes can undergo a [3+2] cycloaddition with oxaziridines in the presence of MgI₂ to afford pyrrolidine (B122466) derivatives. nih.gov The construction of heterocycles from cyclopropanes is a key strategy in the synthesis of complex natural products. rsc.org

Chemical Transformations of the Nitro Group

The nitro group on the 4-nitrophenyl moiety of the title compound is a versatile functional group that can be selectively transformed into a range of other functionalities, most notably the amino group. This transformation significantly alters the electronic properties of the molecule, converting the electron-withdrawing nitro group into an electron-donating amino group, which can then serve as a nucleophile or be further modified. nih.gov

Selective Reduction of the Nitro Group to Amino, Azo, or Other Functionalities

The selective reduction of an aromatic nitro group to an amine is a fundamental and widely used transformation in organic synthesis. wikipedia.org A key challenge is achieving this reduction with high chemoselectivity, leaving other reducible functional groups, such as the cyclopropyl ring or the hydroxyl group in this compound, intact. organic-chemistry.orgstackexchange.com A variety of methods have been developed to address this challenge. researchgate.net

Catalytic transfer hydrogenation is a popular method that avoids the use of high-pressure hydrogen gas. nih.gov Reagents like formic acid or hydrazine (B178648) hydrate (B1144303) are used as the hydrogen source in the presence of a metal catalyst. nih.govresearchgate.net Magnetically recoverable palladium nanoparticles on a support (Pd@SPIONs) have been shown to effectively catalyze the transfer hydrogenation of nitroarenes to anilines using water and tetrahydroxydiboron. nih.gov Other systems, like carbonyl iron powder in water with a surfactant or B₂pin₂/KOtBu in isopropanol, offer mild, metal-free, or inexpensive alternatives that tolerate a wide range of functional groups. organic-chemistry.org

The table below summarizes several reagents and conditions used for the chemoselective reduction of aromatic nitro compounds.

| Reagent/Catalyst System | Key Features | Functionalities Tolerated | Products |

| SnCl₂·2H₂O | Mild conditions; effective in alcohols or ethyl acetate. stackexchange.com | Aldehydes, ketones, esters, nitriles, halogens. stackexchange.com | Aromatic amines. stackexchange.com |

| Fe in acidic media (e.g., Fe/HCl) | Classical and cost-effective method. | Often used for general nitro reduction. stackexchange.com | Aromatic amines. |

| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | Widely used industrial method; requires H₂ gas. wikipedia.org | Selectivity can be an issue with other reducible groups. stackexchange.com | Aromatic amines. |

| Ni/SiO₂ with Hydrazine | Highly efficient and reusable catalyst. researchgate.net | Amides. researchgate.net | Aromatic amines. researchgate.net |

| Sodium Hydrosulfite (Na₂S₂O₄) | Mild reducing agent, often used in aqueous systems. | Can selectively reduce one nitro group in dinitro compounds. | Aromatic amines. |

| Samarium(0) metal with catalytic 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide | Mild electron-transfer method. organic-chemistry.org | High selectivity over many functional and protecting groups. organic-chemistry.org | Aromatic amines. organic-chemistry.org |

| Zinc metal in aqueous NH₄Cl | Specific conditions for partial reduction. | Can be used for specific substrates. | Aryl hydroxylamines. wikipedia.org |

These methods can be tailored to reduce the nitro group to different oxidation states. While complete reduction yields the primary amine (aniline), partial reduction can lead to intermediate species like nitroso compounds or hydroxylamines. wikipedia.orgorientjchem.org For example, using zinc metal with ammonium (B1175870) chloride can favor the formation of aryl hydroxylamines. wikipedia.org The choice of reagent and reaction conditions is therefore crucial for achieving the desired transformation while preserving the integrity of the cyclopropanol moiety.

Influence of the Nitro Group as an Electron-Withdrawing Activating Group on Cyclopropane Reactivity

The presence of a nitro group on a cyclopropane ring significantly influences its reactivity, primarily by acting as a potent electron-withdrawing group. This electronic effect creates a "donor-acceptor" cyclopropane system, which activates the strained three-membered ring towards nucleophilic attack and subsequent ring-opening reactions. rsc.orgthieme-connect.comnih.govbohrium.comresearchgate.net The nitro group, attached to the C1 position of the cyclopropane ring, polarizes the adjacent carbon-carbon bonds, making the carbon atoms of the ring electrophilic. nih.govresearchgate.net

This activation is crucial for a variety of chemical transformations. For instance, in donor-acceptor cyclopropanes, the ring-opening is facilitated because the electron-withdrawing group, such as a nitro group, stabilizes the negative charge that develops during the transition state of a nucleophilic attack. thieme-connect.combeilstein-journals.org This allows for reactions with a range of nucleophiles, including amines, thiophenolates, and other C-nucleophiles like malonates and nitro compounds. rsc.orgthieme-connect.comrsc.org

The reactivity of these activated cyclopropanes is governed by the inherent ring strain, which provides a thermodynamic driving force for ring-opening of over 100 kJ mol⁻¹, and the electronic nature of the substituents. nih.govresearchgate.net The nitro group's ability to act as an electron-withdrawing substituent not only activates the cyclopropane for cleavage but can also direct the regioselectivity of the attack. thieme-connect.com In many cases, the nucleophile attacks the carbon atom bearing the donor group, leading to a 1,3-addition product after ring opening. nih.gov

Research has shown that the presence of a strong electron-withdrawing group, like the nitro group, allows for the ring opening of activated cyclopropanes by weaker nucleophiles as well. thieme-connect.com The versatility of the nitro group is further demonstrated by its ability to participate in various transformations beyond simple activation, acting as a nucleophile, electrophile, or a leaving group depending on the reaction conditions. beilstein-journals.org

Reactions at the Tertiary Alcohol Functionality

The tertiary alcohol group of this compound is a key site for various chemical transformations, allowing for the introduction of diverse functional groups and the synthesis of more complex molecules. The reactivity of this carbinol center can be broadly categorized into nucleophilic/electrophilic transformations and oxidative processes.

Nucleophilic and Electrophilic Transformations at the Carbinol Center

The hydroxyl group of the tertiary cyclopropanol can be subjected to both nucleophilic and electrophilic attacks. As a nucleophile, the oxygen atom can react with various electrophiles. For instance, it can be acylated or silylated to form the corresponding esters or silyl (B83357) ethers.

Conversely, the tertiary alcohol can be transformed into a good leaving group, facilitating nucleophilic substitution reactions. Protonation of the hydroxyl group under acidic conditions, followed by the loss of a water molecule, can generate a tertiary cyclopropyl cation. However, this cation is often unstable and prone to rearrangement or ring-opening.

A more controlled approach involves the conversion of the hydroxyl group into a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group. This allows for subsequent S_N1 or S_N2 reactions with a variety of nucleophiles.

Furthermore, the carbinol center can react with halogenating agents. acs.org For example, treatment with thionyl chloride or phosphorus halides can replace the hydroxyl group with a halogen atom. These halogenated derivatives serve as versatile intermediates for further synthetic manipulations, including cross-coupling reactions.

The addition of organometallic reagents to cyclopropanols, or their derivatives, represents another important transformation. organic-chemistry.org While the direct addition to the tertiary alcohol is not typical, conversion of the alcohol to a ketone via oxidation (see section 3.3.2) would allow for the addition of organometallic nucleophiles to the carbonyl group.

Oxidative Processes Involving the Alcohol Group

The tertiary alcohol functionality of this compound can undergo oxidation to yield the corresponding ketone, 1-(4-nitrophenyl)cyclopropyl phenyl ketone. However, the oxidation of cyclopropanols can be complex and may lead to ring-opened products depending on the oxidant and reaction conditions.

One of the characteristic reactions of cyclopropanols is their oxidation to generate β-keto radicals. researchgate.net This process typically involves a single-electron transfer from the cyclopropanol to a suitable oxidant, such as an Fe(III) or Mn(III) salt. acs.orgresearchgate.net The resulting radical cation or alkoxy radical can then undergo β-scission of a carbon-carbon bond in the cyclopropane ring, leading to the formation of a β-keto radical. researchgate.net This reactive intermediate can then participate in various subsequent reactions, such as addition to alkenes. researchgate.net

The table below summarizes some of the potential reactions at the tertiary alcohol functionality of this compound.

| Reaction Type | Reagent(s) | Product Type | Reference |

| Halogenation | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | 1-Chloro-1-(4-nitrophenyl)cyclopropane | acs.org |

| Oxidation to β-keto radical | Iron(III) chloride (FeCl₃) or Manganese(III) acetate (Mn(OAc)₃) | β-keto radical intermediate | acs.orgresearchgate.net |

| Acylation | Acyl chloride or anhydride (B1165640) in the presence of a base | Cyclopropyl ester | |

| Sulfonylation | Tosyl chloride (TsCl) or Mesyl chloride (MsCl) in the presence of a base | Cyclopropyl tosylate or mesylate |

Structural Characterization and Spectroscopic Analysis of 1 4 Nitrophenyl Cyclopropan 1 Ol

X-ray Crystallography for Determination of Solid-State Molecular and Crystal Structures

A search of the Cambridge Structural Database (CSD) and other crystallographic repositories yielded no deposited crystal structures for 1-(4-nitrophenyl)cyclopropan-1-ol. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. Such a study would provide invaluable information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles within the molecule.

Conformation: The exact spatial orientation of the 4-nitrophenyl group relative to the cyclopropane (B1198618) ring and the hydroxyl group.

Intermolecular interactions: Identification of hydrogen bonding (e.g., involving the hydroxyl group) and other non-covalent interactions that dictate the crystal packing.

Chirality and Symmetry: Determination of whether the compound crystallizes in a chiral or achiral space group.

Without experimental crystallographic data, any discussion of the solid-state structure of this compound remains purely speculative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, ¹⁵N NMR)

Detailed, assigned NMR spectra for this compound are not available in the peer-reviewed scientific literature. While basic NMR data is often collected for the confirmation of synthesis, a comprehensive analysis, including advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC), would be required for unambiguous assignment of all proton and carbon signals.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 4-nitrophenyl group and the diastereotopic methylene (B1212753) protons of the cyclopropane ring. The chemical shifts and coupling constants of these protons would provide insights into the electronic environment and the through-bond and through-space relationships between neighboring protons.

¹³C NMR: The carbon NMR spectrum would reveal the chemical shifts of all carbon atoms in the molecule, including the quaternary carbon of the cyclopropane ring attached to the hydroxyl and phenyl groups, the methylene carbons of the cyclopropane ring, and the carbons of the 4-nitrophenyl group.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy would provide information about the electronic environment of the nitro group's nitrogen atom. This could be particularly useful for studying the electronic effects of the cyclopropanol (B106826) substituent on the nitroaromatic system.

A table of predicted or expected NMR shifts cannot be provided without experimental verification.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Identification and Conformational Analysis

Published, peer-reviewed FT-IR and Raman spectra with detailed vibrational mode assignments for this compound are not available. Vibrational spectroscopy is a powerful tool for identifying functional groups and probing molecular structure and bonding.

FT-IR Spectroscopy: An infrared spectrum would be expected to show characteristic absorption bands for:

The O-H stretching vibration of the hydroxyl group.

The aromatic C-H and C=C stretching vibrations of the phenyl ring.

The asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which are typically strong bands.

The C-H stretching and bending vibrations of the cyclopropane ring.

Raman Spectroscopy: A Raman spectrum would complement the FT-IR data. The symmetric vibrations of the nitro group and the aromatic ring are often strong in the Raman spectrum. Analysis of both FT-IR and Raman spectra could provide a more complete picture of the vibrational modes of the molecule.

A data table of vibrational frequencies and their assignments is not available due to the lack of experimental data.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

While the molecular weight of this compound can be calculated from its formula (C₉H₉NO₃, MW: 191.17 g/mol ), published mass spectra detailing its fragmentation pattern under different ionization conditions (e.g., electron ionization, chemical ionization) are not available. Mass spectrometry would confirm the molecular weight and provide valuable structural information through the analysis of fragment ions. The fragmentation pattern would likely involve cleavage of the cyclopropane ring, loss of the hydroxyl group, and fragmentation of the nitrophenyl moiety.

Detailed Conformational Studies through Experimental Data

A detailed understanding of the conformational preferences of this compound requires experimental data, which is currently lacking. The primary conformational flexibility in this molecule arises from the rotation around the C-C bond connecting the phenyl ring and the cyclopropane ring. The preferred conformation would be a balance between steric hindrance and electronic interactions.

Experimental techniques that could be used for conformational analysis include:

Variable-temperature NMR spectroscopy: To study the dynamics of conformational changes.

Nuclear Overhauser Effect (NOE) NMR experiments: To determine through-space proximities between protons and thus infer conformational preferences in solution.

X-ray crystallography: To determine the conformation in the solid state, as discussed in section 4.1.

Theoretical and Computational Chemistry Studies of 1 4 Nitrophenyl Cyclopropan 1 Ol

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 1-(4-Nitrophenyl)cyclopropan-1-ol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (geometry optimization). nih.govdntb.gov.ua This process minimizes the energy of the molecule to predict key structural parameters.

These parameters would include:

Bond Lengths: The distances between connected atoms (e.g., C-C bonds in the cyclopropyl (B3062369) ring, C-N of the nitro group).

Bond Angles: The angles formed by three connected atoms (e.g., O-C-C angle of the alcohol group).

Studies on similar nitrophenyl derivatives have successfully used DFT to obtain optimized geometries that show good agreement with experimental data where available. nih.govnih.gov The electronic structure analysis would reveal the distribution of electrons within the molecule, highlighting the influence of the electron-withdrawing nitro group on the phenyl and cyclopropyl moieties.

Table 1: Predicted Structural Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Predicted Value (Illustrative) |

|---|---|

| C-N (nitro) Bond Length | ~1.48 Å |

| C=O (nitro) Bond Length | ~1.22 Å |

| C-O (alcohol) Bond Length | ~1.43 Å |

| Cyclopropyl C-C Bond Length | ~1.51 Å |

| Phenyl Ring C-C Bond Length | ~1.39 Å |

| O-C-C (alcohol) Bond Angle | ~109.5° |

Note: This table is illustrative and represents typical values for similar functional groups. Actual values would require specific calculations for the title compound.

Computational Modeling of Reaction Mechanisms, Transition States, and Reaction Pathways

Computational modeling is essential for understanding how a molecule participates in chemical reactions. For this compound, this would involve mapping potential energy surfaces for reactions such as electrophilic opening of the cyclopropane (B1198618) ring or nucleophilic substitution at the carbon bearing the hydroxyl group.

Researchers use computational methods to:

Identify Transition States: These are high-energy structures that exist briefly between reactants and products. Locating the transition state is key to understanding the energy barrier of a reaction (activation energy).

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. diva-portal.org

Model Reaction Pathways: By mapping the entire energy landscape, chemists can predict the most likely sequence of steps a reaction will follow.

For example, the acid-catalyzed ring-opening of this compound could be modeled to determine whether the reaction proceeds through a concerted or stepwise mechanism and to identify the most stable carbocation intermediate.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Hirshfeld Surface Analysis)

The physical properties and crystal packing of a compound are governed by non-covalent interactions.

Hydrogen Bonding: The hydroxyl group (-OH) in this compound can act as both a hydrogen bond donor and acceptor. The nitro group (-NO₂) can act as a hydrogen bond acceptor. Computational analysis can predict the geometry and strength of these hydrogen bonds, which are crucial for forming dimers or extended networks in the solid state. unec-jeas.com

π-Stacking: The electron-rich phenyl ring can engage in π-π stacking interactions with neighboring molecules. The nature of this stacking (e.g., face-to-face or edge-to-face) can be predicted computationally. nih.gov

Prediction of Spectroscopic Properties and Reactivity Parameters (e.g., HOMO-LUMO Analysis, Electrostatic Potential Surfaces)

Computational chemistry can predict various spectroscopic and reactivity properties.

Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR and Raman spectra). While these calculated frequencies often have systematic errors, they can be scaled to provide excellent agreement with experimental spectra, aiding in the assignment of vibrational modes. dntb.gov.uaresearchgate.net

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for chemical reactivity and stability. researchgate.netresearchgate.net A small HOMO-LUMO gap suggests high chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized on the phenyl ring and the oxygen of the alcohol, while the LUMO would be centered on the electron-withdrawing nitro group.

Molecular Electrostatic Potential (MEP) Surfaces: An MEP surface maps the electrostatic potential onto the electron density surface of a molecule. It visually indicates the charge distribution and is used to predict reactive sites. researchgate.net Red regions (negative potential) are susceptible to electrophilic attack, while blue regions (positive potential) are prone to nucleophilic attack. For this molecule, the MEP would show negative potential around the oxygen atoms of the nitro and hydroxyl groups and a positive potential around the hydroxyl hydrogen. dntb.gov.uaresearchgate.net

Table 2: Predicted Reactivity Parameters for this compound (Illustrative)

| Parameter | Definition | Predicted Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Relates to chemical reactivity and stability researchgate.net |

| Electronegativity (χ) | Tendency to attract electrons | High value expected due to nitro group |

| Chemical Hardness (η) | Resistance to change in electron distribution | Relates to the HOMO-LUMO gap |

Note: This table is illustrative. Actual values would require specific calculations for the title compound.

Studies on Stereoselectivity and Chirality using Computational Methods

The central carbon atom of the cyclopropanol (B106826) ring bonded to the nitrophenyl group and the hydroxyl group is a stereocenter. Therefore, this compound is a chiral molecule and exists as a pair of enantiomers, (R)- and (S)-1-(4-Nitrophenyl)cyclopropan-1-ol.

Computational methods can be used to study the stereoselectivity of reactions that form this compound. For instance, in the asymmetric reduction of a precursor ketone, 1-(4-nitrophenyl)cyclopropyl ketone, computational modeling could:

Model the transition states for the formation of both the (R) and (S) enantiomers.

Calculate the energy differences between these transition states to predict the enantiomeric excess (ee) of the reaction.

Analyze the non-covalent interactions between the substrate and a chiral catalyst to understand the origin of the stereoselectivity.

Research Applications and Future Directions for 1 4 Nitrophenyl Cyclopropan 1 Ol

1-(4-Nitrophenyl)cyclopropan-1-ol as a Versatile Synthetic Synthon

As a synthetic building block, this compound offers a gateway to a variety of complex molecular architectures. The inherent ring strain of the cyclopropane (B1198618) ring and the electronic properties conferred by the nitro group can be strategically exploited to construct elaborate organic molecules.

The true synthetic utility of this compound lies in its role as a precursor to donor-acceptor cyclopropanes (DACs). The nitro group, being a strong electron-withdrawing group, and the phenyl ring, acting as a donor, create a polarized system that is highly reactive. These DACs are prized intermediates for synthesizing a wide array of heterocyclic compounds. nih.gov For instance, DACs can react as 1,4-C,C-dielectrophiles with dinucleophiles like anilines to forge substituted pyrrolidin-2-ones. nih.gov A plausible synthetic route would involve the conversion of this compound to a corresponding diester-substituted nitrocyclopropane (B1651597), which could then undergo reaction with various amines.

One notable transformation is the (3+2)-cycloaddition of DACs with isocyanates to yield pyrrolidones. nih.gov Furthermore, the ring-opening of nitrocyclopropanes can lead to valuable open-chain heterocycles, or they can undergo ring expansion to form larger cyclic systems. nih.gov The synthesis of 4-pyrrolin-3-ones via the cyclization of related 2-azaallyl radicals also demonstrates the potential pathways available from such precursors. acs.org The pyrrolidine (B122466) ring itself is a crucial scaffold found in numerous natural alkaloids like nicotine (B1678760) and in many pharmaceutical drugs, highlighting the importance of developing synthetic routes to its derivatives. rsc.org

Table 1: Examples of Heterocycles Synthesized from Cyclopropane Precursors

| Precursor Type | Reagent | Product Heterocycle | Reference |

|---|---|---|---|

| Donor-Acceptor Cyclopropane | Aniline / Benzylamine | 1,5-Substituted Pyrrolidin-2-one | nih.gov |

| Donor-Acceptor Cyclopropane | Isocyanate | 3,3-Disubstituted Pyrrolidone | nih.gov |

| Nitrocyclopropane | (Reduction/Rearrangement) | Open-chain Heterocycles | nih.gov |

Nitro-substituted cyclopropanes are considered important building blocks for designing complex organic compounds for medicinal applications. nih.gov The nitro group is a versatile functional handle that can be transformed into other groups, such as amines, which are prevalent in bioactive molecules. nih.govserpharm.com The cyclopropane motif is also a key feature in many natural products and pharmaceuticals, valued for its ability to introduce conformational rigidity and unique spatial arrangements. rsc.org

The combination of the nitroaryl group and the cyclopropane ring in this compound makes it an attractive starting point for generating libraries of novel compounds for drug discovery. For example, derivatives could be explored for their potential as inhibitors of enzymes or as antagonists for cell surface receptors. The synthesis of various nitrophenyl-containing compounds, such as 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one used in the synthesis of Apixaban, underscores the value of the nitrophenyl moiety in pharmaceutical intermediates. google.com

Exploration of Catalytic Applications and Ligand Development (e.g., in Schiff Base Complexes)

While direct catalytic applications of this compound are not established, its derivatives hold significant potential, particularly in the development of novel ligands for catalysis. A key synthetic transformation would be the reduction of the nitro group to an amine, yielding 1-amino-1-(4-nitrophenyl)cyclopropane. This amino-cyclopropane derivative is an ideal candidate for synthesizing Schiff base ligands.

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. youtube.com These compounds are renowned for their ability to form stable complexes with a wide range of transition metals. researchgate.netjocpr.com Polydentate Schiff base ligands are particularly effective as they can form highly stable coordination compounds that have shown broad utility in catalysis, including in cyclopropanation reactions. researchgate.netyoutube.com The resulting metal complexes often exhibit significant catalytic activity, which can be fine-tuned by modifying the structure of the Schiff base ligand. youtube.comphilarchive.org The development of Schiff base complexes derived from the amino counterpart of this compound could lead to new catalysts for asymmetric synthesis and other important organic transformations.

Unexplored Reactivity Profiles and Development of Novel Methodologies

The chemistry of electronically unbiased arylcyclopropanes is considered to be in its early stages, presenting a fertile ground for discovering new reactions. nih.gov Unlike highly activated donor-acceptor cyclopropanes, the functionalization of simple arylcyclopropanes and their derivatives like this compound can be challenging, which drives the development of novel synthetic methodologies. nih.gov

Recent advancements have shown that cooperative N-heterocyclic carbene (NHC) and organophotoredox catalysis can enable the 1,3-difunctionalization of aryl cyclopropanes through a ring-opening/arylcarboxylation/acylation cascade. nih.gov Another innovative approach involves the use of additives like titanium isopropoxide (Ti(OiPr)4) in dual photoredox and nickel-catalyzed reactions, which facilitates the ring-opening arylation of cyclopropanols that are otherwise difficult to activate. chemrxiv.org This method works by generating oxycyclopropyl radicals under milder conditions than previously possible. chemrxiv.org Furthermore, the synthesis of previously inaccessible acylated nitrocyclopropanes has been achieved, opening doors to new transformations such as their conversion into furans upon treatment with tin(II) chloride. beilstein-journals.org These emerging methods suggest that the reactivity of this compound is far from fully explored and that new catalytic systems could unlock novel synthetic pathways.

Table 2: Novel Methodologies for Cyclopropane Functionalization

| Methodology | Transformation | Key Features | Reference |

|---|---|---|---|

| Cooperative NHC/Photoredox Catalysis | 1,3-Difunctionalization of aryl cyclopropanes | Metal-free; radical/radical cross-coupling | nih.gov |

| Dual Photoredox/Nickel Catalysis with Ti(OiPr)4 | Ring-opening arylation of cyclopropanols | Enables use of less oxidative photocatalysts | chemrxiv.org |

Emerging Research Avenues and Challenges in Cyclopropanol (B106826) and Nitroaryl Chemistry

The future of research involving compounds like this compound is tied to overcoming the inherent challenges in both cyclopropane and nitroaryl chemistry. The functionalization of arylcyclopropanes that lack strong donor-acceptor polarization remains a significant hurdle for synthetic chemists. nih.gov Developing new, efficient strategies to activate the C-C bonds of the cyclopropane ring is a key area of ongoing research.

At the same time, the versatile nature of the nitro group continues to provide new opportunities. Nitrocyclopropanes are established as valuable precursors for 1-aminocyclopropane-1-carboxylic acids (ACCs), heterocycles via ring-opening, and larger rings through expansion. nih.gov The catalytic cyclopropanation of alkenes using reagents like ethyl nitrodiazoacetate remains a facile route to nitro-functionalized cyclopropanes, which are precursors to valuable amino acids. acs.org The ingenuity displayed in the total synthesis of complex, cyclopropane-containing natural products demonstrates the advanced strategies being developed to manipulate this unique functional group. rsc.org

Emerging avenues will likely focus on the development of stereoselective transformations of functionalized cyclopropanols and the application of their derivatives in areas like materials science and asymmetric catalysis. The continued exploration of dual catalytic systems, combining photoredox, nickel, or other transition metals, will be crucial in unlocking new reactivity patterns and expanding the synthetic toolkit available for these valuable building blocks. nih.govchemrxiv.org

常见问题

Basic: What are the standard synthetic routes for 1-(4-nitrophenyl)cyclopropan-1-ol?

The compound is typically synthesized via the Simmons–Smith cyclopropanation reaction , which involves reacting a ketone precursor (e.g., 1-(4-nitrophenyl)ethan-1-one) with diiodomethane and diethylzinc. This method proceeds via a zinc-carbenoid intermediate, enabling stereoselective cyclopropane ring formation. Key parameters include maintaining temperatures near 0°C to control exothermicity and using anhydrous conditions to prevent side reactions . For characterization, monitor reaction progress via TLC or GC-MS.

Basic: Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm cyclopropane ring integrity and substituent positions.

- X-ray crystallography to resolve spatial conformation, particularly the strained cyclopropane ring and nitro group orientation .

- IR spectroscopy to identify hydroxyl (O–H stretch, ~3200 cm⁻¹) and nitro (asymmetric stretch, ~1520 cm⁻¹) groups.

- Melting point analysis (compare with literature values, e.g., 60–61°C for analogous nitrophenyl derivatives) .

Advanced: How can reaction conditions be optimized for higher yields in cyclopropanol synthesis?

Optimization strategies:

- Stoichiometric control : Use 2.0 equivalents of diiodomethane to ensure complete conversion of the ketone precursor .

- Catalyst screening : Test alternative organometallic catalysts (e.g., ZnEt₂ vs. ZnCu) to improve regioselectivity.

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance zinc-carbenoid stability.

- Temperature gradients : Gradual warming from 0°C to RT minimizes byproducts. Document yield improvements via HPLC purity assays.

Advanced: What factors influence the stability of this compound under experimental conditions?

The cyclopropane ring’s strain and electron-withdrawing nitro group make the compound sensitive to:

- Acidic/basic conditions : Hydroxyl proton acidity (predicted pKa ~12.87) may lead to ring-opening under strong bases .

- Thermal stress : Decomposition above 100°C releases NOₓ gases; use inert atmospheres during high-temperature reactions .

- Light exposure : Nitro groups are photolabile; store samples in amber vials under argon.

Advanced: How can mechanistic studies elucidate the reactivity of the cyclopropane ring in cross-coupling reactions?

- Radical trapping experiments : Use TEMPO to detect radical intermediates during Ni-catalyzed C(sp³)–O activation .

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.

- DFT calculations : Model transition states to predict regioselectivity in ring-opening reactions.

Advanced: How to resolve contradictions in reported spectroscopic data for nitrophenylcyclopropanol derivatives?

- Cross-validate datasets : Compare NMR chemical shifts with structurally similar compounds (e.g., 1-(4-fluorophenyl)cyclopropan-1-ol) .

- Control experiments : Verify solvent effects (e.g., DMSO vs. CDCl₃) on nitro group electron-withdrawing behavior.

- Collaborative databases : Reference PubChem or EPA DSSTox entries for standardized spectral libraries .

Advanced: What computational methods predict the compound’s solubility and reactivity?

- LogP calculations : Estimate partition coefficients (e.g., predicted LogP = 1.287) to assess solubility in organic/aqueous phases .

- Molecular dynamics (MD) simulations : Model solvation shells in ethanol/water mixtures.

- Hammett analysis : Correlate nitro group σ values with reaction rates in nucleophilic substitutions.

Advanced: How does the nitro group influence catalytic applications of this compound?

The nitro group acts as a strong electron-withdrawing group , enhancing:

- Electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., with amines or thiols).

- Photocatalytic activity : Nitro-to-amine reduction under Pd/C/H₂ generates intermediates for heterocycle synthesis.

- Coordination chemistry : Nitro oxygen atoms may chelate metal catalysts in asymmetric syntheses .

Advanced: What strategies achieve enantioselective synthesis of cyclopropanol derivatives?

- Chiral auxiliaries : Use Evans oxazolidinones to induce asymmetry during cyclopropanation.

- Asymmetric catalysis : Employ Cu(I)-bis(oxazoline) complexes to control stereochemistry in Simmons–Smith reactions.

- Kinetic resolution : Enzymatic methods (e.g., lipases) can separate enantiomers post-synthesis .

Advanced: How to design experiments probing the compound’s role in radical cascade reactions?

- Initiation : Use AIBN or UV light to generate radicals from the cyclopropane ring.

- Trajectory analysis : Monitor intermediates via EPR spectroscopy.

- Product distribution : Analyze ring-opened vs. rearranged products under varying temps (25–80°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。